molecular formula C8H13O4- B12559121 (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate CAS No. 192882-15-8

(2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate

Cat. No.: B12559121
CAS No.: 192882-15-8
M. Wt: 173.19 g/mol
InChI Key: XBWHOMGWRUJNPO-YFKPBYRVSA-M
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Description

(2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate: is an organic compound with a specific stereochemistry, characterized by the presence of a methoxycarbonyl group and a dimethylbutanoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are valuable in asymmetric synthesis.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development.

Medicine: In medicine, this compound derivatives may serve as intermediates in the synthesis of pharmaceutical compounds. Their potential therapeutic properties are explored in various medicinal chemistry studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Uniqueness: (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate is unique due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a dimethylbutanoate structure. This combination of features makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

192882-15-8

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

(2S)-2-methoxycarbonyl-3,3-dimethylbutanoate

InChI

InChI=1S/C8H14O4/c1-8(2,3)5(6(9)10)7(11)12-4/h5H,1-4H3,(H,9,10)/p-1/t5-/m0/s1

InChI Key

XBWHOMGWRUJNPO-YFKPBYRVSA-M

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)[O-])C(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)[O-])C(=O)OC

Origin of Product

United States

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